molecular formula C18H18N4 B178826 Tris(2-pyridylmethyl)amine CAS No. 16858-01-8

Tris(2-pyridylmethyl)amine

Cat. No. B178826
CAS RN: 16858-01-8
M. Wt: 290.4 g/mol
InChI Key: VGUWFGWZSVLROP-UHFFFAOYSA-N
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Description

Tris(2-pyridylmethyl)amine (TPMA or TPA) is an organic compound with the formula (C5H4NCH2)3N. It is a tertiary amine with three picolyl substituents . It is often used as a tripodal ligand to simulate the coordination environment within some proteins and as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .


Synthesis Analysis

The synthesis of TPMA involves the alkylation of 2-picolylamine by picolyl chloride . There are also methods for synthesizing p-substituted TPMA ligands to form Cu complexes with high activity in ATRP . Another experiment highlights the synthesis, characterization, and use of TPMA to make complexes with different metal salts .


Molecular Structure Analysis

The crystal structure of TPMA was determined using x-ray diffraction data collected at room temperature. This structure showed that TPMA contains an unusual hydrogen bonding interaction between the amine group and one of the pyridine groups .


Chemical Reactions Analysis

TPMA is used to make complexes with different metal salts. It incorporates laboratory practices such as literature searches, multistep synthesis, reaction mechanisms, NMR spectroscopy, and X-ray crystallography . It is also used to form Cu complexes with the highest activity to date in ATRP .


Physical And Chemical Properties Analysis

TPMA is a white solid that is soluble in polar organic solvents . It has a melting point of 84.5–86.5°C and is commercially available as a colorless solid .

Scientific Research Applications

Supramolecular Chemistry Applications

  • TPMA is emerging as a significant ligand in supramolecular chemistry due to its ability to form stable and catalytically active complexes with a variety of metals. It has been employed in:
    • Anion sensing
    • Biochemical sensing
    • Molecular switches
    • Chiral probes
    • Synthesis of supramolecular cages (Bravin et al., 2021).

Bioinorganic Chemistry

  • Aryl-appended TPMA ligands are used in coordination and synthetic bioinorganic chemistry. They are involved in:
    • Synthesizing metal complexes that mimic enzyme activities, such as arene hydroxylation and reactions relevant to certain enzymes like urease and glyoxalase I (Berreau, 2007).

Chemistry of Oxorhenium(V) Complexes

  • TPMA coordinates to oxorhenium(V) to form a variety of complexes. This demonstrates its role in the study of metal-ligand interactions (Sugimoto & Sasaki, 1997).

Complex Catalysis Research

  • Novel TPMA derivatives have been synthesized for research in complex catalysis, showing TPMA's role in advancing the understanding of catalytic processes (Sun Li-cheng, 2004).

Educational Applications

  • TPMA is used in undergraduate education to teach integrated laboratory practices, including multistep synthesis and X-ray crystallography (Bazley et al., 2018).

Luminescence Studies

  • Chiral TPMA ligands have been synthesized and used to study their complexation behaviors and luminescence properties with lanthanide cations, contributing to the field of luminescent material research (Yamada et al., 2003).

Structural and Electrochemical Studies

  • TPMA derivatives with amide moieties have been synthesized for studying structures, proton-coupled electron transfer, and their applications in electrochemistry (Kojima et al., 2004).

Zinc Sensing

  • TPMA-based fluorescent ligands have been developed for zinc sensing, showing TPMA's utility in the development of selective sensors (Mikata et al., 2014).

Biological Mobile Zinc Interception

  • TPMA has been characterized as a membrane-permeable zinc chelator, useful for intercepting biological mobile zinc, contributing to the understanding of zinc's biological roles (Huang et al., 2013).

Safety And Hazards

When handling TPMA, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

TPMA has been used in various applications such as anion sensors, biochemical sensors, molecular switches, chiral probes, and building blocks in the synthesis of supramolecular cages . Recent research has also shown that TPMA impurities can act as photosensitive co-catalysts in a light region where neither pure TPMA nor [(TPMA)CuBr]+ absorbs light .

properties

IUPAC Name

1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUWFGWZSVLROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327519
Record name Tris(2-pyridylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-pyridylmethyl)amine

CAS RN

16858-01-8
Record name Tris(2-pyridylmethyl)amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-pyridylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-pyridylmethyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIS(2-PYRIDYLMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CE3X87Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

5.0 g (30.5 mmoles) of 2-picolyl chloride hydrochloride were dissolved in 13 ml of water and 6 ml of 5.3 N NaOH were added to the resulting solution while cooling with ice. The red suspension obtained was cooled to 0° C. and a solution of 1.64 g (15.25 mmoles) of picolylamine in 26 ml of dichloromethane was added. The mixture was heated to room temperature and reacted with another 6 ml of 5.3 N NaOH over a period of several days during which measures were taken to ensure that the pH value did not rise above 9.5. The mixture was then washed twice with 7 ml of 15% NaOH and the organic phase was dried over sodium sulfate. After the drying agent had been removed, the solvent was evaporated off. The brown residue was extracted with ether and the solid obtained was recrystallized from ether. 2.4 g of tris-(2-pyridylmethyl)-amine were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,400
Citations
T Kojima, T Amano, Y Ishii, M Ohba, Y Okaue… - Inorganic …, 1998 - ACS Publications
Novel Ru(II) and Ru(III) complexes having TPA (tris(2-pyridylmethyl)amine, L1) and 5-Me 3 -TPA (tris(5-methyl-2-pyridylmethyl)amine, L2) were prepared to establish their synthetic …
Number of citations: 105 pubs.acs.org
WT Eckenhoff, T Pintauer - Inorganic chemistry, 2010 - ACS Publications
Copper(I) complexes with the tris(2-pyridylmethyl)amine (TPMA) ligand were synthesized and characterized to examine the effect of counteranions (Br − , ClO 4 − , and BPh 4 − ), as …
Number of citations: 48 pubs.acs.org
A Kaur, TG Ribelli, K Schröder… - Inorganic …, 2015 - ACS Publications
Synthesis, characterization, electrochemical studies, and ATRP activity of a series of novel copper(I and II) complexes with TPMA-based ligands containing 4-methoxy-3,5-dimethyl-…
Number of citations: 74 pubs.acs.org
MA Thorseth, CS Letko, ECM Tse… - Inorganic …, 2013 - ACS Publications
A series of copper complexes based on the tris(2-pyridylmethyl)amine (TPA) ligand are examined for their oxygen reduction reaction (ORR) activity. Increasing the potential of the Cu I/II …
Number of citations: 70 pubs.acs.org
R Sharma, JD Knoll, PD Martin, I Podgorski… - Inorganic …, 2014 - ACS Publications
Ruthenium(II) tris(2-pyridylmethyl)amine (TPA) is an effective caging group for nitriles that provides high levels of control over the enzyme activity with light. Two caged nitriles were …
Number of citations: 61 pubs.acs.org
D Mandon, A Machkour, S Goetz, R Welter - Inorganic chemistry, 2002 - ACS Publications
A series of dichloroferrous complexes with ligands derived from the tris(2-pyridylmethyl)amine tripod has been prepared and characterized. The X-ray crystal structures of the complexes …
Number of citations: 103 pubs.acs.org
CJ Davies, GA Solan, J Fawcett - Polyhedron, 2004 - Elsevier
Treatment of {(2-C 5 H 4 N)CH 2 } 3 N (TPA) with one equivalent of MCl 2 in n-BuOH at elevated temperatures affords the six-coordinate complexes [(TPA)MCl 2 ] (M=Co (1), Fe (2)) and, …
Number of citations: 69 www.sciencedirect.com
K Schröder, RT Mathers, J Buback… - ACS Macro …, 2012 - ACS Publications
The synthesis and application of a very active catalyst for copper-catalyzed atom transfer radical polymerizations (ATRP) with tris([(4-methoxy-2,5-dimethyl)-2-pyridyl] methyl)amine (…
Number of citations: 78 pubs.acs.org
C Kim, K Chen, J Kim, L Que - Journal of the American Chemical …, 1997 - ACS Publications
The stereospecific functionalization of aliphatic CH bonds is an important goal for chemistry and biochemistry. 1 While such transformations can be carried out by organic peroxides in a …
Number of citations: 363 pubs.acs.org
C Bravin, E Badetti, G Licini, C Zonta - Coordination Chemistry Reviews, 2021 - Elsevier
tris-(2-Pyridylmethyl)amine (usually abbreviated as TPA or TPMA) are ligands which are emerging in many fields of chemistry because of their ability to form stable and catalytically …
Number of citations: 26 www.sciencedirect.com

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